Silane, trichloro(2-methylphenyl)-
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Overview
Description
Silane, trichloro(2-methylphenyl)-: is a chemical compound with the molecular formula C7H7Cl3Si. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, trichloro(2-methylphenyl)- can be synthesized through the reaction of 2-methylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: In industrial settings, the production of silane, trichloro(2-methylphenyl)- involves the chlorination of 2-methylphenylsilane. This process is conducted in the presence of a catalyst, such as aluminum chloride, to enhance the reaction rate and yield. The reaction is typically performed at elevated temperatures and pressures to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Silane, trichloro(2-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form silane derivatives.
Oxidation Reactions: It can be oxidized to form silanols and other oxygen-containing derivatives
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles in the presence of a base.
Reduction: Lithium aluminum hydride or other hydride donors.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Substituted silanes.
Reduction: Silane derivatives.
Oxidation: Silanols and siloxanes
Scientific Research Applications
Silane, trichloro(2-methylphenyl)- is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of silane, trichloro(2-methylphenyl)- involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new silicon-carbon or silicon-oxygen bonds .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A simpler silane compound used in the production of ultrapure silicon.
Methyltrichlorosilane (CH3SiCl3): Used in the production of silicone polymers.
Phenyltrichlorosilane (C6H5SiCl3): Used in the synthesis of phenyl-containing silicone compounds
Uniqueness: Silane, trichloro(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
13835-81-9 |
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Molecular Formula |
C7H7Cl3Si |
Molecular Weight |
225.6 g/mol |
IUPAC Name |
trichloro-(2-methylphenyl)silane |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 |
InChI Key |
QAIIYJIIIQZBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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